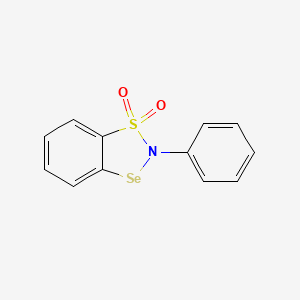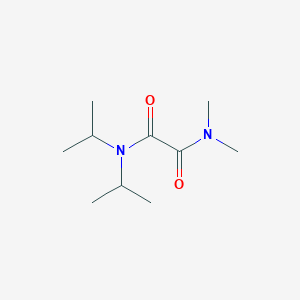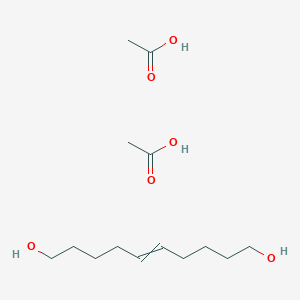
Acetic acid;dec-5-ene-1,10-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;dec-5-ene-1,10-diol is an organic compound that features both a carboxylic acid group and two hydroxyl groups on a dec-5-ene backbone. This compound is of interest due to its unique structure, which combines the reactivity of both carboxylic acids and diols.
准备方法
Synthetic Routes and Reaction Conditions
Acetic acid;dec-5-ene-1,10-diol can be synthesized through the dihydroxylation of dec-5-ene. This process involves the addition of hydroxyl groups to the double bond of dec-5-ene. Common reagents for this reaction include osmium tetroxide (OsO₄) and potassium permanganate (KMnO₄) under mild conditions . The reaction typically proceeds via a syn addition mechanism, resulting in the formation of vicinal diols.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale dihydroxylation processes, utilizing catalysts and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced separation techniques can further enhance the production process.
化学反应分析
Types of Reactions
Acetic acid;dec-5-ene-1,10-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The carboxylic acid group can be reduced to form primary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Substitution: Acid chlorides or anhydrides can be used to form esters through nucleophilic acyl substitution reactions.
Major Products
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Primary alcohols.
Substitution: Ethers and esters.
科学研究应用
Acetic acid;dec-5-ene-1,10-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of acetic acid;dec-5-ene-1,10-diol involves its reactivity with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the pH and reactivity of the surrounding environment .
相似化合物的比较
Similar Compounds
Ethylene glycol: A simple diol with two hydroxyl groups on adjacent carbons.
Propylene glycol: Another diol with hydroxyl groups on adjacent carbons but with an additional methyl group.
1,4-Butanediol: A diol with hydroxyl groups on the first and fourth carbons of a butane chain.
Uniqueness
Acetic acid;dec-5-ene-1,10-diol is unique due to its combination of a carboxylic acid group and a diol on a dec-5-ene backbone.
属性
CAS 编号 |
400628-18-4 |
|---|---|
分子式 |
C14H28O6 |
分子量 |
292.37 g/mol |
IUPAC 名称 |
acetic acid;dec-5-ene-1,10-diol |
InChI |
InChI=1S/C10H20O2.2C2H4O2/c11-9-7-5-3-1-2-4-6-8-10-12;2*1-2(3)4/h1-2,11-12H,3-10H2;2*1H3,(H,3,4) |
InChI 键 |
NYPHMUXRPHOWMJ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.C(CCO)CC=CCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


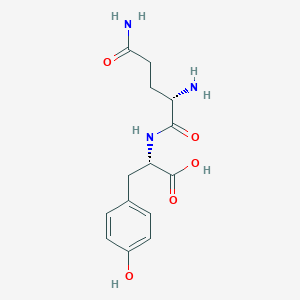
![N-{4-[(Pentan-3-yl)amino]phenyl}acetamide](/img/structure/B14258696.png)
![Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate](/img/structure/B14258709.png)
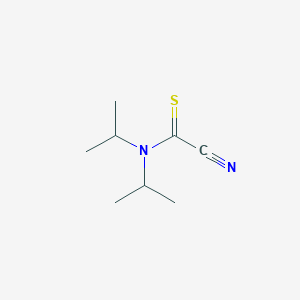
![5-{[4-(Diphenylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B14258738.png)


![Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14258752.png)
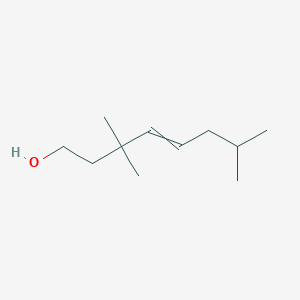
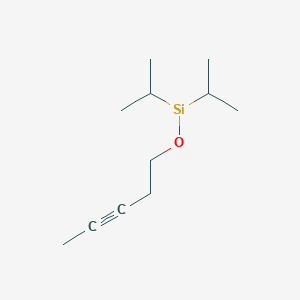
![{3-(4-Chlorophenyl)-1-[4-(sulfooxy)phenyl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B14258765.png)
